N'-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide
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Overview
Description
N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide typically involves the reaction of 4-methyl-1H-pyrazole with an appropriate ethanimidamide precursor. One common method involves the use of hydrazine derivatives and aldehydes under controlled conditions to form the pyrazole ring, followed by further functionalization to introduce the hydroxy and ethanimidamide groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials such as hydrazine and aldehydes. The reaction conditions are optimized to ensure high yield and purity, with steps including cyclization, oxidation, and functional group modifications .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Another pyrazole derivative with similar structural features.
4-Aminopyrazole: Known for its biological activities and used in medicinal chemistry.
5-Aminopyrazole: Studied for its potential therapeutic applications.
Uniqueness
N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and ethanimidamide groups allow for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methylpyrazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(7)9-11/h2-3,11H,4H2,1H3,(H2,7,9) |
InChI Key |
YTJFXBFISXBWHV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN(N=C1)C/C(=N/O)/N |
Canonical SMILES |
CC1=CN(N=C1)CC(=NO)N |
Origin of Product |
United States |
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